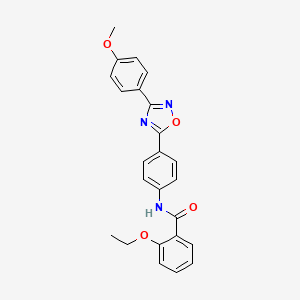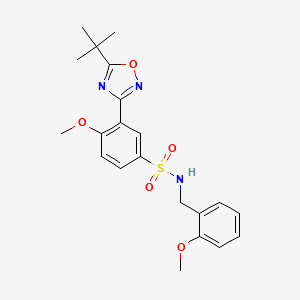
N-(4-ethoxyphenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide, commonly known as EMBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMBC is a piperidine derivative that has been synthesized using a specific method and has been researched for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of EMBC is not fully understood. However, it is believed to work by inhibiting specific enzymes and proteins that are involved in various biological processes. EMBC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
EMBC has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, inhibit the growth of cancer cells, and prevent the replication of viruses. EMBC has also been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMBC has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity, making it suitable for use in cell culture and animal studies. However, EMBC has some limitations for lab experiments. It is not water-soluble, which may limit its use in certain applications. It also has a relatively short half-life, which may limit its effectiveness in some experiments.
Direcciones Futuras
There are several potential future directions for research on EMBC. One area of interest is the development of new EMBC derivatives with improved properties. Another area of interest is the investigation of the potential use of EMBC in the treatment of viral infections. Additionally, further research is needed to fully understand the mechanism of action of EMBC and its potential applications in various fields.
Conclusion
EMBC is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. EMBC has shown promise as a potential treatment for cancer, inflammation, and viral infections. Future research on EMBC may lead to the development of new treatments for these and other diseases.
Métodos De Síntesis
EMBC can be synthesized using a multi-step process that involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with piperidine followed by the addition of 4-ethoxyaniline. The resulting product is then purified using column chromatography to obtain pure EMBC. This method has been optimized to produce high yields of EMBC with excellent purity.
Aplicaciones Científicas De Investigación
EMBC has been extensively researched for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. EMBC has been studied for its ability to inhibit the growth of cancer cells, reduce inflammation, and prevent the replication of viruses.
Propiedades
IUPAC Name |
N-(2,6-difluorophenyl)-1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O4S/c1-13-12-15(6-7-18(13)28-2)29(26,27)24-10-8-14(9-11-24)20(25)23-19-16(21)4-3-5-17(19)22/h3-7,12,14H,8-11H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELLMVXGUOTCQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C=CC=C3F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

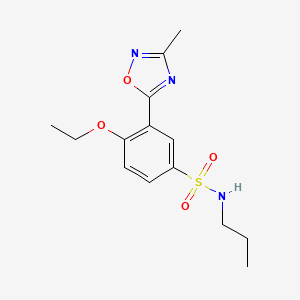


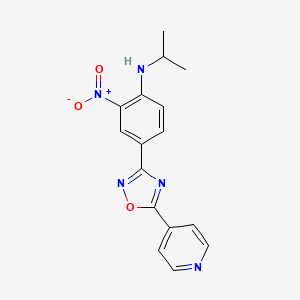
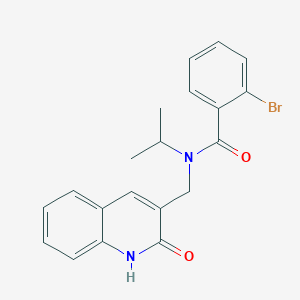


![N-(2H-1,3-benzodioxol-5-yl)-2-{4-[(butan-2-yl)sulfamoyl]phenoxy}acetamide](/img/structure/B7717328.png)


